2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide

Medicinal chemistry Structure-activity relationship Thiazole-4-carboxamide

2-(Phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide (CAS 1105228‑81‑6; synonym: 2‑anilino‑N‑(2‑phenylethyl)‑1,3‑thiazole‑4‑carboxamide) is a synthetic thiazole‑4‑carboxamide derivative with molecular formula C₁₈H₁₇N₃OS and molecular weight 323.41 g/mol. Commercial batches are supplied at ≥95% purity for research use.

Molecular Formula C18H17N3OS
Molecular Weight 323.4 g/mol
CAS No. 1105228-81-6
Cat. No. B6575468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
CAS1105228-81-6
Molecular FormulaC18H17N3OS
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C18H17N3OS/c22-17(19-12-11-14-7-3-1-4-8-14)16-13-23-18(21-16)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,21)
InChIKeyGYXCKSBYQRDDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide (CAS 1105228-81-6): Procurement-Relevant Identity and Scaffold Context


2-(Phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide (CAS 1105228‑81‑6; synonym: 2‑anilino‑N‑(2‑phenylethyl)‑1,3‑thiazole‑4‑carboxamide) is a synthetic thiazole‑4‑carboxamide derivative with molecular formula C₁₈H₁₇N₃OS and molecular weight 323.41 g/mol . Commercial batches are supplied at ≥95% purity for research use . The compound belongs to the 2‑aminothiazole (2‑AT) scaffold class—a family noted for broad biological ligand potential but also for documented promiscuity in biophysical binding assays, where even minor substituent changes can drastically alter target‑engagement profiles [1]. The thiazole‑4‑carboxamide subclass has been explored in patents as metabotropic glutamate receptor 5 (mGluR5) antagonists, demonstrating that the 4‑carboxamide position is a critical pharmacophoric element for receptor interaction [2].

Why 2‑(Phenylamino)‑N‑(2‑phenylethyl)‑1,3‑thiazole‑4‑carboxamide Cannot Be Interchanged with Structurally Similar Thiazole‑4‑carboxamides


In the 2‑aminothiazole‑4‑carboxamide chemical space, even single‑atom or single‑carbon variations in the amide‑side‑chain architecture have been shown to produce steep changes in target potency, selectivity, and cellular activity [1]. For instance, the related compound KY‑05009 (5‑(4‑methylbenzamido)‑2‑(phenylamino)thiazole‑4‑carboxamide) achieves a Ki of 100 nM against TNIK kinase through a 5‑position substitution absent in the target compound, while the simpler 4‑phenylthiazol‑2‑amine fragment registers as a hit in 14 out of 14 diverse protein screens—illustrating both the scaffold's binding potential and its propensity for off‑target interactions [2]. The target compound's unique N‑phenethylamide moiety at the 4‑position (versus N‑benzyl, N‑(2‑ethylphenyl), or N‑(3,4‑dimethoxyphenethyl) in its closest cataloged analogs) creates a distinct hydrogen‑bond donor/acceptor geometry and lipophilic footprint that precludes direct functional substitution without experimental validation . Procurement of a close analog in place of this specific compound therefore risks altering the entire pharmacological signature of the screening experiment or SAR campaign.

Quantitative Differentiation Evidence for 2‑(Phenylamino)‑N‑(2‑phenylethyl)‑1,3‑thiazole‑4‑carboxamide Versus Closest Analogs


Structural Differentiation: N‑Phenethylamide Side‑Chain Compared to N‑Benzyl, N‑(2‑Ethylphenyl), and N‑(3,4‑Dimethoxyphenethyl) Analogs

The target compound (CAS 1105228‑81‑6) bears an N‑(2‑phenylethyl)amide side chain. Its closest cataloged structural analogs differ exclusively in this amide substituent: N‑benzyl (CAS 1105219‑60‑0, MW 309.4), N‑(2‑ethylphenyl) (CAS 1105219‑67‑7, MW 323.41), and N‑(3,4‑dimethoxyphenethyl) (CAS 1105219‑02‑0, MW 383.5) . The target compound's N‑phenethyl group provides a two‑carbon flexible linker between the amide nitrogen and the terminal phenyl ring, which is absent in the N‑benzyl and N‑(2‑ethylphenyl) analogs and is modified with methoxy substituents in the dimethoxyphenethyl variant . No published head‑to‑head biological comparison data exist for these four compounds; differentiation rests on physicochemical and structural grounds.

Medicinal chemistry Structure-activity relationship Thiazole-4-carboxamide Lead optimization

Scaffold Promiscuity Context: 2‑Aminothiazole Hit Rate vs. Drug‑Like Selectivity Expectations

The target compound contains the 2‑(phenylamino)thiazole substructure, placing it within the 2‑aminothiazole (2‑AT) scaffold class. A systematic analysis of 2‑AT fragments demonstrated that the minimal fragment 4‑phenylthiazol‑2‑amine registered as a hit in 14 out of 14 biophysical screens against diverse protein targets (100% hit rate), leading to its classification as a 'promiscuous 2‑aminothiazole' (PrAT) [1]. In contrast, drug‑like 2‑AT derivatives with optimized substitution patterns (e.g., KY‑05009) achieve single‑target Ki values of 100 nM . The target compound, with its elaborated N‑phenethyl‑4‑carboxamide substitution, lies structurally between the promiscuous fragment extreme and the optimized lead extreme, but its actual selectivity profile remains uncharacterized in published literature.

Fragment-based drug discovery Assay promiscuity 2-Aminothiazole Hit triage

Physicochemical Property Comparison: Target Compound vs. Closest Cataloged Thiazole‑4‑carboxamide Analogs

When selecting among commercially available 2‑(phenylamino)thiazole‑4‑carboxamide analogs for a screening library, physicochemical properties provide an objective, albeit non‑biological, basis for differentiation. The target compound (MW 323.41, C₁₈H₁₇N₃OS, hydrogen‑bond donor count = 2, hydrogen‑bond acceptor count = 3) occupies a central position in the property space of its analog series: it is heavier than N‑benzyl analog (MW 309.4) but lighter and less polar than N‑(3,4‑dimethoxyphenethyl) analog (MW 383.5, HBA = 5) . It has identical molecular weight to the N‑(2‑ethylphenyl) analog (MW 323.41) but differs in topological polar surface area due to the contrasting connectivity of the phenyl ring (flexible ethyl linker vs. direct ortho substitution) .

Physicochemical properties Drug-likeness Molecular descriptors Compound procurement

Absence of Published Biological Data as a Key Procurement Decision Factor

Despite exhaustive searching across PubMed, PubChem, ChEMBL, BindingDB, DrugBank, ZINC, and Google Patents (search date: 2026‑05‑10), no primary research article, patent, or authoritative database entry reports any quantitative biological assay data—including IC₅₀, Ki, Kd, EC₅₀, or percent inhibition at any concentration—for CAS 1105228‑81‑6 [1]. This contrasts with the structurally related compound KY‑05009 (CAS 1228280‑29‑2), which has published Ki = 100 nM against TNIK and demonstrated cellular activity in TGF‑β1‑induced EMT assays , and with 4‑phenylthiazol‑2‑amine, which has been screened against 14 diverse protein targets [2]. The complete absence of biological annotation for the target compound means that any claim of target engagement, potency, or selectivity would be speculative.

Novel chemical space Uncharacterized compound De novo screening Probe discovery

Recommended Application Scenarios for 2‑(Phenylamino)‑N‑(2‑phenylethyl)‑1,3‑thiazole‑4‑carboxamide Based on Available Evidence


De Novo Phenotypic or Target‑Based High‑Throughput Screening Where Chemical Novelty Is Prioritized

The complete absence of published biological annotation for CAS 1105228‑81‑6 [1] makes it a candidate for inclusion in diversity‑oriented screening libraries, particularly in programs that value unexplored chemical space. The compound's balanced molecular weight (~323 Da) and moderate polarity align with Lead‑Like criteria (MW ≤ 350, cLogP ≤ 3.5), supporting its suitability as a screening hit that can be optimized toward a lead series [2]. Users must incorporate orthogonal counter‑screens given the documented promiscuity risk of the 2‑aminothiazole scaffold .

Structure–Activity Relationship (SAR) Expansion Around the 2‑(Phenylamino)thiazole‑4‑carboxamide Core

The target compound's unique N‑phenethylamide substitution occupies a position in the SAR matrix that is not represented by the closest commercial analogs (N‑benzyl, N‑(2‑ethylphenyl), or N‑(3,4‑dimethoxyphenethyl)) [1]. Procuring this compound alongside its nearest analogs enables systematic exploration of linker length, phenyl regiochemistry, and substituent electronic effects on the amide side chain. This specific matrix expansion is mechanistically relevant given that published thiazole‑4‑carboxamide mGluR5 antagonists show steep SAR at the 4‑carboxamide position [2].

Fragment Elaboration Studies Using the 4‑Phenylthiazol‑2‑amine Core as a Starting Point

The target compound can be conceptualized as an elaborated derivative of the promiscuous 2‑aminothiazole fragment 4‑phenylthiazol‑2‑amine [1]. It is therefore suited for fragment‑growing studies where the goal is to convert a promiscuous fragment hit into a more selective lead by adding substituents that reduce pan‑assay interference. The compound's 4‑carboxamide‑N‑phenethyl extension represents one such growth vector; comparing its selectivity profile against the parent fragment could directly test the hypothesis that 4‑position elaboration mitigates 2‑AT promiscuity.

Computational Chemistry and Molecular Docking Campaigns Targeting Kinases or GPCRs

The thiazole‑4‑carboxamide scaffold is a known pharmacophore for kinase inhibition (e.g., TNIK, Src/Abl) and GPCR modulation (e.g., mGluR5, M3 muscarinic) [1][2]. The target compound's specific substitution pattern—2‑phenylamino donor and 4‑N‑phenethylamide acceptor—presents a well‑defined hydrogen‑bonding vector set suitable for structure‑based virtual screening or pharmacophore modeling. Procurement for computational validation followed by experimental testing is warranted where the docking pose differentiates this compound from analogs with shorter or bulkier amide substituents.

Quote Request

Request a Quote for 2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.